molecular formula C7H11BrO2 B13967876 5-Bromo-2,2-dimethyldihydro-2H-pyran-4(3H)-one

5-Bromo-2,2-dimethyldihydro-2H-pyran-4(3H)-one

Cat. No.: B13967876
M. Wt: 207.06 g/mol
InChI Key: ZGDHBQNJGDSGHS-UHFFFAOYSA-N
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Description

5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one is a chemical compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 2-position, making it a brominated derivative of tetrahydro-2,2-dimethyl-4H-pyran-4-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one typically involves the bromination of tetrahydro-2,2-dimethyl-4H-pyran-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the pyranone ring structure play a crucial role in its reactivity and biological activity. The compound can act as an electrophile, facilitating nucleophilic attack by biological molecules, leading to various biochemical effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyltetrahydro-4H-pyran-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Contains hydroxyl groups instead of a bromine atom, leading to different chemical and biological properties.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction

Uniqueness

5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a compound of interest in biological and medicinal research .

Properties

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

5-bromo-2,2-dimethyloxan-4-one

InChI

InChI=1S/C7H11BrO2/c1-7(2)3-6(9)5(8)4-10-7/h5H,3-4H2,1-2H3

InChI Key

ZGDHBQNJGDSGHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(CO1)Br)C

Origin of Product

United States

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